
Darexaban
Descripción general
Descripción
Es un fármaco experimental que actúa como anticoagulante y antitrombótico, cuyo objetivo principal es la prevención de la tromboembolia venosa después de una cirugía ortopédica mayor, el ictus en pacientes con fibrilación auricular y, potencialmente, los eventos isquémicos en el síndrome coronario agudo . El desarrollo de darexaban se interrumpió en septiembre de 2011 .
Métodos De Preparación
La síntesis de darexaban implica múltiples pasos, incluyendo la formación de intermedios clave y sus reacciones subsecuentes. La ruta sintética típicamente comienza con la preparación de la estructura principal, seguida de la introducción de varios grupos funcionales. Las condiciones de reacción a menudo implican el uso de reactivos específicos y catalizadores para lograr las transformaciones deseadas. Los métodos de producción industrial se centran en optimizar estas rutas sintéticas para garantizar un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Darexaban experimenta varias reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden conducir a la formación de derivados hidroxilados, mientras que las reacciones de reducción pueden resultar en la formación de análogos reducidos .
Aplicaciones Científicas De Investigación
Introduction to Darexaban
This compound (YM150) is a novel anticoagulant developed by Astellas Pharma. It acts by selectively inhibiting factor Xa, a crucial component in the coagulation cascade that leads to thrombus formation. Its pharmacological properties include rapid absorption, minimal food interactions, and a favorable safety profile compared to traditional vitamin K antagonists.
Prevention of Venous Thromboembolism (VTE)
This compound has been primarily studied for its role in preventing VTE after major orthopedic surgeries, such as total hip and knee arthroplasties.
- Phase II/III Studies : In trials involving Asian patients undergoing elective major orthopedic surgery, this compound demonstrated significant efficacy in reducing the incidence of total VTE compared to placebo and standard treatments like enoxaparin:
Acute Coronary Syndrome (ACS)
The RUBY-1 trial evaluated this compound's safety and tolerability in patients with recent high-risk ACS when used alongside dual antiplatelet therapy.
- Study Design : This multicenter, double-blind study involved 1,279 patients who received varying doses of this compound or placebo for 24 weeks.
- Outcomes : While bleeding rates were significantly higher in all this compound groups compared to placebo (pooled HR 2.275; P = 0.022), there was no significant reduction in major cardiovascular events . The study indicated that this compound's addition to standard therapy did not yield expected benefits in preventing recurrent ischemic events after ACS.
Atrial Fibrillation
This compound has potential applications in the management of atrial fibrillation, where it may reduce the risk of embolic strokes by preventing clot formation within the heart.
- Mechanism : By inhibiting factor Xa, this compound decreases prothrombin activity and subsequent thrombus formation, thus potentially lowering the risk of stroke in patients with atrial fibrillation .
Pharmacokinetics and Safety Profile
This compound is characterized by rapid absorption and extensive metabolism, primarily via glucuronidation in the liver. Its active metabolite has a longer half-life (14–18 hours), which contributes to its antithrombotic effects.
- Safety Concerns : The RUBY-1 trial highlighted an increased risk of bleeding with this compound use alongside dual antiplatelet therapy. Although there were no fatal bleeding incidents reported, the increased rates prompted questions about its clinical utility in this population .
Summary of Clinical Findings
Application Area | Efficacy Results | Safety Concerns |
---|---|---|
Venous Thromboembolism | Significant reduction in VTE incidence | Low incidence of bleeding events |
Acute Coronary Syndrome | No significant reduction in ischemic events | Increased bleeding rates |
Atrial Fibrillation | Potentially reduces stroke risk | Not extensively studied |
Mecanismo De Acción
Darexaban ejerce sus efectos inhibiendo directamente el factor Xa, un factor esencial de la coagulación sanguínea responsable de la iniciación de la cascada de coagulación. El factor Xa escinde la protrombina a su forma activa, trombina, que luego convierte el fibrinógeno soluble en fibrina insoluble y activa las plaquetas. Al inhibir el factor Xa, this compound evita la formación de trombina y, posteriormente, reduce la formación de coágulos sanguíneos .
Comparación Con Compuestos Similares
Darexaban forma parte de una clase de inhibidores directos del factor Xa, que incluye otros compuestos como edoxaban, eribaxaban, fidexaban, letaxaban y otamixaban. En comparación con estos compuestos similares, this compound tiene características estructurales y propiedades farmacocinéticas únicas. Por ejemplo, carece de una porción de amidina, que está presente en algunos otros inhibidores del factor Xa como fidexaban y otamixaban . Esta diferencia estructural puede contribuir a su perfil farmacológico y potencial terapéutico distintos.
Conclusión
This compound es un prometedor anticoagulante y antitrombótico con aplicaciones potenciales en la prevención de la tromboembolia venosa y el ictus. A pesar de su discontinuación, sigue siendo un compuesto valioso para la investigación científica y el desarrollo de nuevas terapias anticoagulantes. Su mecanismo de acción único y la comparación con compuestos similares ponen de manifiesto su importancia en el campo de la investigación de la anticoagulación.
Actividad Biológica
Darexaban (YM150) is an oral direct factor Xa inhibitor developed primarily for the prevention of venous thromboembolism (VTE) and ischemic events in various clinical settings, including acute coronary syndrome (ACS) and major orthopedic surgeries. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, clinical efficacy, safety profile, and relevant case studies.
This compound functions as a direct inhibitor of factor Xa (FXa), a crucial component in the coagulation cascade. By inhibiting FXa, this compound prevents the conversion of prothrombin to thrombin, thereby reducing thrombus formation. This action is essential in managing conditions associated with thrombosis, such as VTE and ischemic strokes.
Pharmacokinetics
This compound is rapidly absorbed and extensively metabolized in the liver to its active metabolite, this compound glucuronide (YM-222714). The pharmacokinetic profile indicates:
- Absorption : Quick absorption with peak plasma levels occurring 1–1.5 hours post-dose.
- Metabolism : Primarily through glucuronidation in the liver.
- Half-life : this compound has a short half-life, while its metabolite has a longer half-life of approximately 14–18 hours.
- Excretion : Excreted via kidneys and feces.
Venous Thromboembolism Prevention
This compound has been evaluated in several clinical trials for its efficacy in preventing VTE. A notable study involved patients undergoing major abdominal surgery:
- Study Design : A Phase III multicenter trial compared this compound (15 mg bid) against mechanical prophylaxis.
- Results : The incidence of total VTE at Day 12 was significantly lower in the this compound group (2.6%) compared to mechanical prophylaxis (15.0%) .
Acute Coronary Syndrome
The RUBY-1 trial assessed this compound's safety and efficacy when added to dual antiplatelet therapy after ACS:
- Study Design : A double-blind, placebo-controlled trial involving 1279 patients.
- Findings : There was a dose-dependent increase in bleeding rates with this compound, but no significant reduction in ischemic events compared to placebo . The bleeding rates for different doses were:
Safety Profile
The safety of this compound has been a critical focus in clinical trials:
- Bleeding Events : Increased rates were observed across all treatment groups compared to placebo, indicating a need for careful monitoring during therapy .
- Adverse Events : Common adverse events included gastrointestinal issues like constipation and insomnia. Notably, major bleeding incidents were rare .
Comparative Efficacy
To illustrate the comparative efficacy of this compound against other anticoagulants, a summary table is provided below:
Drug | Indication | Efficacy Rate (%) | Major Bleeding Rate (%) |
---|---|---|---|
This compound | VTE after surgery | 2.6 | Low |
Warfarin | VTE and stroke prevention | Variable | Higher |
Rivaroxaban | VTE and stroke prevention | Similar to this compound | Moderate |
Apixaban | VTE and stroke prevention | Comparable | Lower |
Propiedades
IUPAC Name |
N-[2-hydroxy-6-[(4-methoxybenzoyl)amino]phenyl]-4-(4-methyl-1,4-diazepan-1-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O4/c1-30-15-4-16-31(18-17-30)21-11-7-19(8-12-21)27(34)29-25-23(5-3-6-24(25)32)28-26(33)20-9-13-22(35-2)14-10-20/h3,5-14,32H,4,15-18H2,1-2H3,(H,28,33)(H,29,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNIQYINMSGIPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3O)NC(=O)C4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101030146 | |
Record name | Darexaban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101030146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
365462-23-3 | |
Record name | Darexaban | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=365462-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Darexaban [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0365462233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Darexaban | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12289 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Darexaban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101030146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DAREXABAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF322K101S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.